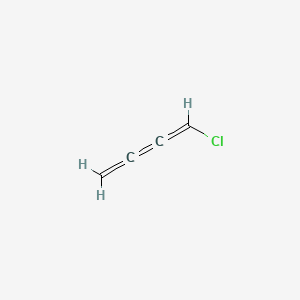
1-Chloro-1,2,3-butanetriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,3-butanetriene is an organic compound with the molecular formula C4H3Cl. It is a chlorinated derivative of butatriene, characterized by the presence of a chlorine atom attached to the first carbon of the butatriene chain. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,3-butanetriene can be synthesized through several methods. One common approach involves the chlorination of butatriene under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it viable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,2,3-butanetriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of butatriene derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.
Polymerization: Under certain conditions, this compound can polymerize to form high molecular weight polymers
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride in non-polar solvents.
Polymerization: Catalysts like Ziegler-Natta or free radical initiators under controlled temperature and pressure
Major Products:
Substitution Products: Various butatriene derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated butatriene compounds.
Polymerization Products:
Applications De Recherche Scientifique
1-Chloro-1,2,3-butanetriene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,3-butanetriene involves its reactivity with various chemical species. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s conjugated system allows it to participate in addition reactions, leading to the formation of more complex structures. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .
Comparaison Avec Des Composés Similaires
1-Chloro-1,2,3-butanetriene can be compared with other chlorinated butatriene derivatives and related compounds:
1-Bromo-1,2,3-butanetriene: Similar reactivity but with a bromine atom instead of chlorine.
1,2,3-Butatriene: The parent compound without any halogen substitution.
1-Chloro-1,3-butadiene: A related compound with a different position of the chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties.
Propriétés
Numéro CAS |
20658-21-3 |
|---|---|
Formule moléculaire |
C4H3Cl |
Poids moléculaire |
86.52 g/mol |
InChI |
InChI=1S/C4H3Cl/c1-2-3-4-5/h4H,1H2 |
Clé InChI |
MBTNHEHUPBFNRB-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
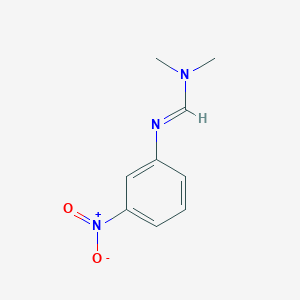
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
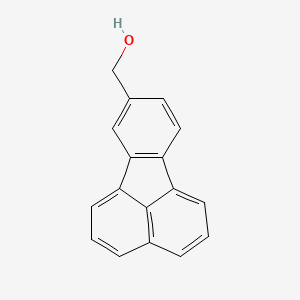
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
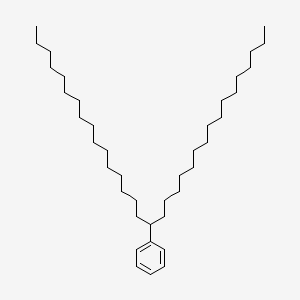
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
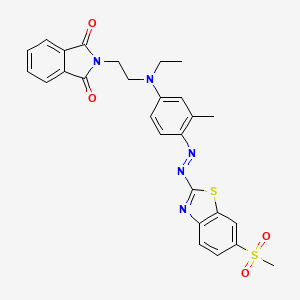

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
